molecular formula C9H10N2O4 B457525 methyl N-(4-methyl-3-nitrophenyl)carbamate CAS No. 63379-18-0

methyl N-(4-methyl-3-nitrophenyl)carbamate

Cat. No. B457525
CAS RN: 63379-18-0
M. Wt: 210.19g/mol
InChI Key: LBOMLFVUWZSOJN-UHFFFAOYSA-N
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Description

Methyl N-(4-methyl-3-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl N-(4-methyl-3-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-(4-methyl-3-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63379-18-0

Product Name

methyl N-(4-methyl-3-nitrophenyl)carbamate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19g/mol

IUPAC Name

methyl N-(4-methyl-3-nitrophenyl)carbamate

InChI

InChI=1S/C9H10N2O4/c1-6-3-4-7(10-9(12)15-2)5-8(6)11(13)14/h3-5H,1-2H3,(H,10,12)

InChI Key

LBOMLFVUWZSOJN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 ml of methylene chloride are introduced into a 2 l four-necked flask equipped with a stirrer, reflux condenser, thermometer and two dropping funnels, and 165.2 g (1 mol) of 4-tolylcarbamic acid methyl ester, dissolved in 400 ml of methylene chloride, and 109.3 g of 98% strength (1.7 mols) nitric acid dissolved in 150 ml of methylene chloride are added simultaneously in the course of 1 hour, at 20° C. and under normal pressure, the temperature being maintained by external cooling. After completion of the dropwise addition, the mixture is stirred for a further hour at 20° C., the resulting solution is extracted twice with 100 ml of water at a time, and the organic solvent is then distilled off. Yield: 209.3 g of crude product, of melting point 96° to 102° C. This crude product is introduced into dilute sodium hydroxide solution, consisting of 450 ml of water and 112 g (2.8 mols) of NaOH, and the mixture is heated to 95° C. and kept at this temperature for 3 hours, whilst distilling off the methanol formed during hydrolysis of the 2-nitro-4-tolylcarbamic acid methyl ester to the amino group. The mixture is cooled to 60° C. and stirred for a further 30 minutes at 60° C., and the product is filtered off and washed alkali-free with water. The moist product is dried to constant weight in vacuo at 60° C. Yield: 144.4 g of dry product (94.6% of theory); purity: 99.7%.
Quantity
165.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
112 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

100 ml of methylene chloride are introduced into a 2 l four-necked flask equipped with a stirrer, reflux condenser, thermometer and two dropping funnels, and 165.2 g (1 mol) of 4-tolylcarbamic acid methyl ester, dissolved in 500 ml of methylene chloride, and 102.9 g of 98% strength (1.6 mols) nitric acid dissolved in 200 ml of methylene chloride are added simultaneously in the course of 1 hour, at 10° C. and under normal pressure, the temperature being maintained by external cooling. After completion of the dropwise addition, the nitration mixture is allowed to come to 20° C. and is stirred for a further 1.75 hours, and the solution obtained is allowed to run, with stirring, into dilute sodium hydroxide solution, consisting of 480 ml of water and 144 g (3.6 mols) of NaOH, at 50° to 60° C., in the course of which methylene chloride distils off with a small amount of water. After the entire quantity of methylene chloride has distilled off, the temperature is raised to 95° C. and is maintained for 3 hours, whilst at the same time the methanol formed on hydrolysis of the 2-nitro-4-tolylcarbamic acid methyl ester to give the amino group is distilled off. The mixture is cooled to 60° C. and stirred for a further 30 minutes at 60° C., and the product is filtered off and washed alkali-free with water. The moist product is dried to constant weight in vacuo at 60° C. Yield: 145.4 g of dry product (94.9% of theory); purity: 99.3%.
Quantity
165.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
480 mL
Type
reactant
Reaction Step Four
Name
Quantity
144 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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